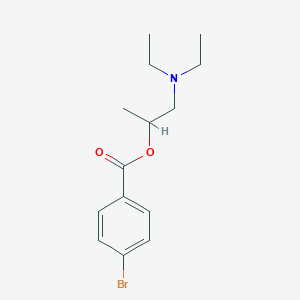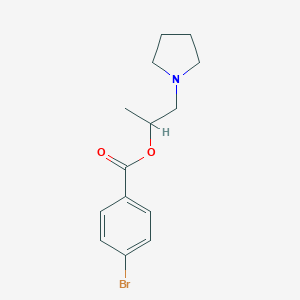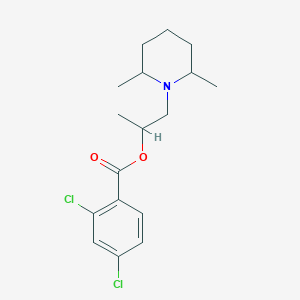
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate is a chemical compound that belongs to the class of tertiary amines. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate is not fully understood, but it is believed to function as a pH-sensitive fluorescent probe due to its ability to emit fluorescence in response to changes in pH. When the compound is exposed to acidic conditions, such as those found in lysosomes and endosomes, it emits green fluorescence. However, under basic conditions, such as those found in the cytosol, it emits blue fluorescence.
Biochemical and Physiological Effects:
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It does not have any known drug side effects or dosage limitations. However, it is important to note that the compound should be handled with care as it may be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate in lab experiments is its ability to act as a pH-sensitive fluorescent probe, allowing researchers to monitor changes in intracellular pH in real-time. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for scientific research.
However, there are also limitations to its use. For example, the compound may not be suitable for use in certain experimental conditions, such as those with highly acidic or basic environments. Additionally, it may not be compatible with certain biological systems, such as those with high lipid content.
Direcciones Futuras
There are several future directions for research on 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate. One potential area of study is its use in drug delivery systems, particularly for targeted delivery to acidic environments such as tumors. Another potential area of research is the development of new fluorescent probes based on the structure of 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate for use in a variety of biological applications. Additionally, further studies may be conducted to better understand the mechanism of action of the compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate can be achieved through a reaction between 3,5-ditert-butylbenzoic acid and 3-(dimethylamino)propyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl 3,5-ditert-butylbenzoate has several scientific research applications, including its use as a fluorescent probe for detecting and measuring intracellular pH changes. It is also used as a reagent for the synthesis of various organic compounds, such as esters and amides. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to cross biological membranes.
Propiedades
Fórmula molecular |
C20H33NO2 |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C20H33NO2/c1-19(2,3)16-12-15(13-17(14-16)20(4,5)6)18(22)23-11-9-10-21(7)8/h12-14H,9-11H2,1-8H3 |
Clave InChI |
ONJSBCBLDXTBGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCCN(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OCCCN(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)






![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)




